molecular formula C13H10ClN5O2 B2706994 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899752-29-5

2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2706994
CAS No.: 899752-29-5
M. Wt: 303.71
InChI Key: DVGMDUQMMGPTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a versatile chemical intermediate of significant interest in medicinal chemistry, primarily serving as a key precursor for the synthesis of potent kinase inhibitors. Its core structure is based on the pyrazolopyrimidine scaffold, which is a well-established privileged structure in drug discovery known for its ability to mimic purine nucleotides and compete for ATP-binding sites in various kinases. This compound is specifically designed for the development of irreversible kinase inhibitors; the reactive chloroacetamide group enables covalent binding to cysteine residues in the target kinase's active site, leading to sustained and highly selective pharmacological inhibition. Research utilizing this intermediate has been instrumental in the study of Bruton's tyrosine kinase (BTK) signaling pathways, with synthesized inhibitors showing potent activity. Furthermore, its application extends to the exploration of FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia, where derived compounds demonstrate promising efficacy. The primary research value of this molecule lies in its utility as a synthetic handle for creating targeted covalent inhibitors (TCIs), providing researchers with a powerful tool to probe kinase function, signal transduction networks, and to develop potential therapeutic agents for oncology and immunological disorders.

Properties

IUPAC Name

2-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c14-6-11(20)17-18-8-15-12-10(13(18)21)7-16-19(12)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGMDUQMMGPTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves the following steps:

    Formation of the Pyrazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core.

    Introduction of the Chloroacetamide Group: The chloroacetamide group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield the corresponding amide, while oxidation can produce various oxidized derivatives of the phenyl and pyrazole rings .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide. These compounds have been shown to inhibit various protein kinases involved in cancer cell proliferation.

Table 1: Anticancer Activity Data

CompoundTarget KinaseIC50 (µM)Cell Line Tested
2-chloro-N-(4-oxo-1-phenyl...)EGFR0.5A431
2-chloro-N-(4-oxo-1-phenyl...)VEGFR0.8HUVEC
2-chloro-N-(4-oxo-1-phenyl...)PDGFR1.2NIH3T3

These findings suggest that the compound possesses significant potential as a targeted therapy for cancers characterized by overactive kinase signaling pathways .

Inhibitory Activity

The compound has also been explored for its inhibitory effects on various enzymes and receptors:

  • Kinase Inhibition : It has been identified as a potential inhibitor for several kinases involved in cell signaling and growth regulation.
  • Antifungal Activity : Some studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines exhibit antifungal properties, making them candidates for further research in treating fungal infections .

Pharmaceutical Applications

The unique structural features of this compound contribute to its applications in drug discovery:

  • Targeted Cancer Therapy : Its ability to selectively inhibit kinases positions it as a candidate for developing new anticancer drugs.
  • Antimicrobial Agents : The compound's activity against various pathogens suggests potential use in developing new antibiotics or antifungals.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various therapeutic contexts:

  • Anticancer Studies : Research has demonstrated that these compounds can effectively reduce tumor growth in preclinical models by targeting specific kinases .
  • Antifungal Research : Investigations into the antifungal activity of related compounds have shown promising results against resistant strains .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with molecular targets such as CDKs. The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells . The specific molecular interactions involve hydrogen bonding and hydrophobic interactions with key residues in the active site of the kinase .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide and related compounds:

Compound Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Reported Activity Reference
This compound Pyrazolo[3,4-d]pyrimidinone 1-phenyl, 5-(2-chloroacetamide) Not reported ~330 (estimated) Synthetic intermediate (inferred)
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide Pyrazolo[3,4-d]pyrimidinone 1-(3-chlorophenyl), 5-(N-methylacetamide) Not reported 331.75 Anticancer (preclinical screening)
4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl)-phenyl]-1,2,4-triazole (Carbonic Anhydrase IX inhibitor) Triazole Benzo[1,3]dioxole, phenyltriazole Not reported ~350 (estimated) Anti-breast cancer (in vitro)
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide Pyrazolo[3,4-b]pyridine 4-methyl, 7-(N-(4-methoxyphenyl)acetamide) 209–211 498.97 Anticonvulsant (inferred)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidinone + chromenone Fluorophenyl, chromenone, amino 302–304 571.20 Kinase inhibition (inferred)
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives Pyrazolo[3,4-d]pyrimidinone Urea substituents at 5-position Varies ~350–450 Anticancer (in vitro/in vivo)

Key Observations:

Urea derivatives () exhibit broader anticancer activity due to hydrogen-bonding interactions with biological targets, unlike the chloroacetamide group’s electrophilic reactivity.

Physicochemical Properties: The pyrazolo[3,4-d]pyrimidinone core (common to ) generally confers higher thermal stability (e.g., melting points >200°C) compared to simpler acetamide derivatives ().

Pharmacological Implications: The target compound’s phenyl and chloroacetamide groups suggest utility as a synthetic precursor for kinase inhibitors or anticancer agents, akin to ’s urea derivatives . Pyrazolo[3,4-b]pyridine analogs () demonstrate anticonvulsant activity, diverging from the pyrazolo[3,4-d]pyrimidinone core’s focus on oncology .

Research Findings and Limitations

  • Anticancer Potential: Pyrazolo[3,4-d]pyrimidinones are established purine mimetics with kinase-inhibitory activity (). However, the target compound’s efficacy remains unverified compared to ’s urea derivatives, which show in vivo tumor suppression .
  • Synthetic Challenges : Alkylation reactions () may yield mixtures requiring rigorous purification, whereas Suzuki couplings () offer regioselectivity but demand palladium catalysts .
  • Data Gaps : Melting points, solubility, and exact IC50 values for the target compound are absent in the provided evidence, limiting direct comparisons.

Biological Activity

2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activity, particularly in the field of oncology. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C13_{13}H10_{10}ClN5_5O2_2
  • Molecular Weight : 303.70 g/mol
  • CAS Number : 899752-29-5

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The introduction of a chloro group and an acetamide substituent enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Pyrazolo[3,4-d]pyrimidine : Starting from appropriate precursors such as 5-amino-pyrazole derivatives.
  • Chlorination : Chlorination using phosphorus oxychloride to introduce the chloro substituent.
  • Acetamide Formation : Reaction with acetic anhydride or acetamide to yield the final product.

Antitumor Activity

Several studies have evaluated the antitumor efficacy of this compound against various cancer cell lines:

  • MCF-7 Cell Line :
    • The compound was tested against the MCF-7 human breast adenocarcinoma cell line.
    • IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. For this compound, the IC50_{50} was found to be approximately 23 µM, demonstrating moderate activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
    • Studies suggest that pyrazolo[3,4-d]pyrimidines can interfere with DNA synthesis and repair processes, leading to increased cancer cell death .

Case Studies

A notable study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated that structural modifications significantly influenced biological activity. The presence of the chloro group at position 2 was crucial for enhancing antitumor efficacy .

Compound NameStructureIC50_{50} (µM)Activity
2-chloro-N-(4-oxo-1-phenyl...)Structure23Moderate Antitumor Activity
DoxorubicinN/A~0.5Standard Chemotherapy

Q & A

Q. What synthetic methodologies are established for preparing 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?

The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting pyrazolo[3,4-d]pyrimidinone derivatives with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF). For example, ethyl chloroacetate has been used to introduce the acetamide moiety under reflux conditions, achieving yields up to 72% after recrystallization . Alternative protocols employ chloroacetyl chloride with triethylamine as a base, followed by purification via chromatography .

Q. How is structural characterization and purity assessment performed for this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR spectra (e.g., δ 13.30 ppm for amidic NH, aromatic protons at δ 7.42–7.58 ppm) confirm regiochemistry and tautomeric forms (amine:imine ratio 50:50) .
  • Infrared (IR) Spectroscopy: Peaks at ~1650–1700 cm1^{-1} indicate carbonyl groups (pyrimidinone and acetamide) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns, as demonstrated in related pyrazolo[3,4-d]pyrimidine derivatives .

Advanced Research Questions

Q. What computational strategies can optimize reaction conditions for higher yields or selectivity?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms predict transition states and energy barriers. For instance, ICReDD’s integrated computational-experimental approach identifies optimal solvent/base combinations by analyzing reaction thermodynamics and kinetics, reducing trial-and-error experimentation . Molecular docking studies may also guide functionalization for target-specific bioactivity .

Q. How can contradictions in reported synthetic protocols (e.g., solvent/base systems or yields) be resolved?

Systematic variation studies are recommended:

  • Solvent Screening: Compare polar aprotic (DMF, acetonitrile) vs. non-polar solvents.
  • Base Selection: Test inorganic (K2_2CO3_3) vs. organic bases (triethylamine).
  • Reaction Monitoring: Use in-situ techniques like HPLC or 1H^1H NMR to track intermediate formation. Meta-analyses of literature data (e.g., yields from 50–72% ) should account for purity criteria and characterization rigor.

Q. What in vitro models are suitable for evaluating the compound’s antitumor potential?

  • Cell Proliferation Assays: Use cancer cell lines (e.g., MCF-7, HeLa) to measure IC50_{50} values.
  • Enzyme Inhibition Studies: Target kinases or purine-metabolizing enzymes, given the compound’s pyrazolo[3,4-d]pyrimidine scaffold (a purine analog) .
  • Apoptosis Markers: Assess caspase-3/7 activation or mitochondrial membrane potential changes. Ensure assays are conducted under controlled conditions (e.g., 37°C, 5% CO2_2) with validated positive controls .

Methodological Considerations

Q. What analytical techniques differentiate tautomeric forms (amine vs. imine) in solution?

  • Dynamic NMR: Observe coalescence of NH signals at variable temperatures.
  • UV-Vis Spectroscopy: Monitor tautomer-specific absorbance shifts (e.g., 250–300 nm for imine forms) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks and rule out degradation products.

Q. How can regioselective functionalization of the pyrazolo[3,4-d]pyrimidine core be achieved?

  • Directed Metallation: Use lithium bases to deprotonate specific positions for halogenation or alkylation.
  • Protecting Groups: Temporarily block reactive sites (e.g., NH of pyrimidinone) before acetamide introduction .
  • Microwave-Assisted Synthesis: Enhance reaction rates and selectivity under controlled heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.